2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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Overview
Description
2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a malononitrile group attached to an indene ring system, which is further substituted with dimethyl and oxo groups. It is known for its electron-withdrawing properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the condensation of 5,6-dimethyl-2,3-dihydro-1H-inden-3-one with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of the compound with aldehydes or ketones in the presence of a base, leading to the formation of substituted alkenes.
Common Reagents and Conditions
Bases: Piperidine, pyridine, sodium hydroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
- Substituted alkenes (from Knoevenagel condensation)
- Alcohols or amines (from reduction)
- Substituted derivatives (from nucleophilic substitution)
Scientific Research Applications
2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several applications in scientific research:
Organic Photovoltaics: It is used as a building block for the synthesis of non-fullerene acceptors in organic solar cells, enhancing their power conversion efficiency and stability.
Material Science: The compound is employed in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is primarily based on its electron-withdrawing properties. This characteristic allows it to participate in charge transfer processes, which are crucial for its role in organic photovoltaics and other electronic applications. The compound can interact with various molecular targets, including electron-rich species, facilitating the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound is similar in structure but contains fluorine atoms instead of methyl groups.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This derivative contains a bromine atom and is used in various synthetic applications.
Uniqueness
2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of dimethyl groups enhances its stability and makes it a valuable building block for the synthesis of advanced materials and bioactive compounds .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(5,6-dimethyl-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H10N2O/c1-8-3-12-11(10(6-15)7-16)5-14(17)13(12)4-9(8)2/h3-4H,5H2,1-2H3 |
InChI Key |
ZWYYFFSHJKUYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)CC2=C(C#N)C#N |
Origin of Product |
United States |
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